Berteroin
Overview
Description
Mechanism of Action
Target of Action
Berteroin, a sulforaphane analog present in cruciferous vegetables , primarily targets inflammatory mediators and pro-inflammatory cytokines in cells . It also targets chemokines and adhesion molecules involved in inflammatory cell infiltration and retention .
Mode of Action
This compound interacts with its targets to exert anti-inflammatory effects. It inhibits the degradation of inhibitor of κBα (IκBα) and the translocation of nuclear factor-κB p65 to the nucleus, thereby reducing DNA binding activity . It also suppresses the degradation of IL-1 receptor-associated kinase and the phosphorylation of transforming growth factor β activated kinase-1 . Furthermore, it inhibits the phosphorylation of p38 MAPK , ERK1/2 , and AKT .
Biochemical Pathways
This compound affects the NF-κB pathway , a key regulator of immune responses to infection . By suppressing this pathway, it decreases the production of inflammatory mediators . It also influences the AKT and ERK1/2 pathways, which are involved in cell survival and proliferation .
Result of Action
This compound’s action results in potent anti-inflammatory effects. It decreases the release of inflammatory mediators and pro-inflammatory cytokines . It also suppresses edema formation and down-regulates iNOS and COX-2 expression . Additionally, it increases the expression of antioxidant enzymes, potentially decreasing local reactive oxygen species (ROS) production .
Biochemical Analysis
Biochemical Properties
Berteroin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been observed to inhibit the phosphorylation of IκB kinase (IKK)- α/ β, nuclear factor (NF)- κB p65, and IκB- α and degradation of IκB- α in the NF-κB pathway induced by IL-1 β or TNF- α stimulation .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound suppressed interleukin (IL)-1β or tumor necrosis factor (TNF)-α-induced chemokines production and intercellular adhesion molecule (ICAM)-1 expression in human periodontal ligament cells (HPDLCs) .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the NF-κB pathway, which is crucial for the production of inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions: Berteroin can be synthesized through the reaction of 5-methylthiopentylamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the isothiocyanate group. The reaction is as follows:
5-methylthiopentylamine+thiophosgene→5-methylthiopentyl isothiocyanate (this compound)
Industrial Production Methods: Industrial production of this compound involves the extraction from cruciferous vegetables where it naturally occurs. The extraction process includes maceration of the plant material followed by solvent extraction and purification using chromatographic techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols.
Substitution: this compound can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted isothiocyanates.
Scientific Research Applications
Berteroin has been extensively studied for its anti-inflammatory and anticancer properties . In chemistry, it is used as a reagent for the synthesis of other isothiocyanates. In biology and medicine, this compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines and mediators . It has also been investigated for its role in cancer prevention by inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- Sulforaphane
- Phenethyl isothiocyanate
- Allyl isothiocyanate
Berteroin’s unique structure allows it to interact with different molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
1-isothiocyanato-5-methylsulfanylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NS2/c1-10-6-4-2-3-5-8-7-9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVIMVJTUQNSEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCCN=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196119 | |
Record name | Berteroin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow liquid; Penetrating raddish-like aroma | |
Record name | 5-(Methylthio)pentyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |
Record name | 5-(Methylthio)pentyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.055-1.061 (20°) | |
Record name | 5-(Methylthio)pentyl isothiocyanate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4430-42-6 | |
Record name | Berteroin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4430-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Berteroin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430426 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Berteroin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BERTEROIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L0K74BW6T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Berteroin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031577 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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